molecular formula C9H17N3S2 B135447 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine CAS No. 78441-62-0

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

Cat. No. B135447
CAS RN: 78441-62-0
M. Wt: 231.4 g/mol
InChI Key: FDMDNIIUCZHKFE-UHFFFAOYSA-N
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Description

The compound "2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine" is a thiazole derivative, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential pharmacological properties. The compound is structurally related to other thiazole derivatives that have been synthesized and studied for various applications, including as ligands for histamine H1 receptors and as antimicrobial agents .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the formation of the thiazole ring followed by various functionalization reactions to introduce additional substituents. For example, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one involved the reaction of benzo[d]thiazole with other organic intermediates, characterized by spectroscopic techniques such as FT-IR, NMR, and UV-Vis . Similarly, the synthesis of 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives was achieved by preparing the thiazole core and then introducing phenylamino and benzhydryl groups, which were tested as H1 receptor antagonists .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using various spectroscopic and analytical techniques. For instance, the X-ray structure determination and optimization using density functional theory (DFT) can provide detailed insights into the geometry of the molecule. The study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one revealed the optimized structure parameters and vibrational modes, which showed good consistency with experimental data . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be analyzed to understand the electronic properties of the molecule .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the Schiff base formation and subsequent reduction with sodium borohydride were used to synthesize 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, demonstrating the versatility of thiazole chemistry . The reactivity of thiazole compounds can also be explored through multicomponent condensation reactions, as seen in the synthesis of N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their thermal behavior, can be studied using techniques like TG/DTA thermal analysis. The thermogram can provide information on the stability and decomposition patterns of the material against temperature . The protonation-induced conformational changes of related compounds, such as 2-(N,N-Dimethylamino)ethanethiol, highlight the importance of intramolecular hydrogen bonding in determining the physical properties of these molecules . Additionally, the antimicrobial activity and toxicity of thiazole derivatives can be assessed to evaluate their potential as therapeutic agents .

Scientific Research Applications

QSAR and Chromatographic Studies

Quantitative structure-activity relationship (QSAR) studies have explored the H1-antihistamine activity of thiazole and benzothiazole derivatives, including compounds structurally related to 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine. These studies utilize chromatographic data to predict pharmacological activity, suggesting applications in drug discovery and development. Specifically, regression analysis has linked chromatographic behavior with H1-antihistamine activity, offering insights into the interaction of such compounds with biochromatographic models and their potential as H1-antihistamine agents (Brzezińska, Kośka, & Walczyński, 2003); (Brzezińska & Kośka, 2004).

Antimicrobial Activity

Some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives exhibit antimicrobial properties, indicating the potential for compounds like 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine to serve as templates for new antimicrobial agents. These derivatives have been synthesized and tested for antimicrobial efficacy, revealing a range of activity that could inform the design of new drugs (Turan-Zitouni et al., 2004).

Fluorescent Probes and Solubility Enhancement

A compound was designed and synthesized for enhanced water solubility and fluorescence, derived from a similar structural framework as 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine. This research highlights the potential of such compounds in the development of fluorescent probes for biological applications, offering insights into the physicochemical properties that influence solubility and fluorescence (Boobalan, Imran, & Nagarajan, 2012).

Neurochemical Pharmacology

Research into psychoactive substituted N-benzylphenethylamines, which share a similar chemical motif with 2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine, has revealed high potency agonists at 5-HT2A receptors. This suggests potential neurochemical applications for related compounds, particularly in understanding their interactions with serotonin receptors and implications for neuropsychiatric drug development (Eshleman et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (Precautionary Statements: P280-P305+P351+P338) .

properties

IUPAC Name

2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S2/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10/h7H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMDNIIUCZHKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00999768
Record name 2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethan-1-amine
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Molecular Weight

231.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-((Dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethanamine

CAS RN

78441-62-0
Record name 4-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine
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Record name 2-(Dimethylaminomethyl)-4-(2-aminoethylthiomethyl)thiazole
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Record name 2-[({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethan-1-amine
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Record name 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethylthiazole-2-methylamine
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Record name 2-(DIMETHYLAMINOMETHYL)-4-(2-AMINOETHYLTHIOMETHYL)THIAZOLE
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Synthesis routes and methods I

Procedure details

To the solution from Example 13 above was added 56.7 g. of 2-aminoethanethiol, hydrochloride. The mixture was then heated and stirred, and distilled. The distillation was stopped when the pot temperature reached 133°, after 22 ml. of organic and 115 ml. of aqueous distillate had been received. To the residue remaining in the distillation flask was added 100 ml. of deionized water, 100 ml. of dichloromethane, and 100 ml. of 50% aqueous sodium hydroxide, dropwise with ice bath cooling. The mixture was then filtered, and the filter cake was washed with dichloromethane. The aqueous layer of the filtrate was extracted twice with 100 ml. portions of dichloromethane, and then the organic layers were combined, dried over sodium sulfate and filtered. The filtrate was evaporated to dryness under vacuum to obtain 97.7 g. of the desired product, which was identified as being 79.8% pure by gas chromatography, using a 2 mm. by 6-foot column of Gaschrom-Q (Applied Science Co.) containing 10% of OV-210 (Ohio Valley Chemical Co.) using 25 ml./min. of helium as the carrier at 170° isothermal.
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Synthesis routes and methods II

Procedure details

To the aqueous phase from Example 14 above was added 27 g. of 2-aminoethanethiol, hydrochloride. The mixture was heated and stirred, until the pot temperature reached 120°. The mixture was held at that temperature for 6 hours, and was then allowed to cool to 60°. To the residue was added 80 ml. of deionized water, and the mixture was allowed to cool to ambient temperature and stand for some days. Eighty ml. of dichloromethane was then added, and the pH of the mixture was adjusted to 6.1 by the addition of 9 ml. of 50% sodium hydroxide. The aqueous layer was extracted twice with 40 ml. portions of dichloromethane, and the aqueous layer was then mixed with 80 ml. of dichloromethane and the pH was adjusted to 12.6 by the addition of 40 ml. of 50% sodium hydroxide. The aqueous layer of the resulting mixture was extracted twice with 40 ml. of dichloromethane, and the two aqueous layers were combined, filtered and evaporated under vacuum to obtain 31.5 g. of the desired product, which was found to be 74.7% pure by the analytical method described in Preparation 1 above.
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Synthesis routes and methods III

Procedure details

Following the above procedure, 10.1 millimoles of 2-(methylaminomethyl)-4-thiazolemethanol dihydrochloride, 1.15 g. of cysteamine hydrochloride and 15 ml. of 48% aqueous hydrobromic acid were stirred at about 100° C. for about 7.5 hours. Water and hydrobromic acid were removed on a rotary evaporator and the resulting residue comprising 2-(2-methylaminomethyl-4-thiazolylmethylthio)ethylamine trihydrobromide formed in the above reaction was dissolved in water and the water removed by evaporation. The residue was again taken up in water and the water removed by evaporation. The residue was then dissolved in a small volume of water and a solution of 5.5 g. of potassium carbonate in 15 ml. of water was added. The resulting alkaline solution was evaporated to dryness. The resulting residue, comprising the free base of 2-(2-methylaminomethyl-4-thiazolylmethylthio)ethylamine, was slurried with ethanol and the ethanol separated and removed by evaporation. The residue was twice slurried with isopropanol. The residue was next extracted with boiling isopropanol several times and the combined isopropanol extracts combined and filtered. Removal of the isopropanol yielded a yellow oil. The yellow oil was dissolved in chloroform and the chloroform solution filtered. Chloroform was evaporated from the filtrate to yield 1.59 g. of a yellow oil comprising 2-(2methylaminomethyl-4-thiazolylmethylthio)ethylamine. The compound had the following physical characteristics:
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Synthesis routes and methods IV

Procedure details

To a solution of 2-{[2-(N-Carbophenoxy-N-methylamino)methyl-4-thiazolyl]methylthio}ethylamine (0.50 g; 1.48 mmoles) [prepared in Step D] in 10 ml of dry tetrahydrofuran under a nitrogen atmosphere was added lithium aluminum hydride (0.17 g; 4.48 mmoles) and the mixture was heated at reflux temperature for 0.5 hour. An additional 10 ml of tetrahydrofuran was added and heating was continued for 3 hours. The reaction mixture was treated with 0.17 ml of H2O, 0.17 ml of 15% aqueous NaOH and 0.51 ml of H2O, and filtered through Celite and dried. The filtrate was filtered and evaporated under reduced pressure to give an oil which was dissolved in absolute ethanol, diluted with diethyl ether and acidified with dry HCl. The hydroscopic hydrochloride salt of the title compound was collected and partitioned between aqueous 2.5 N NaOH and methylene chloride. The organic phase was washed with water, dried and filtered. The filtrate was evaporated under reduced pressure to give the free base of the title compound as an oil (0.22 g; 0.95 mmole) which was combined with anhydrous oxalic acid (0.24 g; 1.90 mmole) in 30 ml of hot acetonitrile. The mixture was evaporated from hot absolute ethanol to yield the title compound the bis-oxalate, mp 168°-171°.
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